The synthesis of VU 0361737 involves several steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final product. While specific synthetic routes may vary among laboratories, the general approach includes:
Technical details regarding the exact conditions (temperature, solvents, catalysts) and yields are often proprietary but can be found in specialized chemical literature or patents related to this compound.
VU 0361737 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with mGluR4. The molecular formula is C₁₈H₁₉N₃O₂S, and its structure can be represented as follows:
The three-dimensional structure can be analyzed using computational chemistry software to predict its binding conformation and interactions with target receptors.
VU 0361737 can undergo various chemical reactions relevant to its functionality as a positive allosteric modulator. These include:
Detailed reaction mechanisms would require experimental data from studies examining the compound's behavior in vitro and in vivo.
The mechanism of action for VU 0361737 involves its role as a positive allosteric modulator at mGluR4. Upon binding to the receptor:
Data from pharmacological studies demonstrate that VU 0361737 increases glutamate-mediated signaling through mGluR4, potentially leading to therapeutic effects in conditions such as Parkinson's disease or anxiety disorders .
VU 0361737 exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate storage conditions and handling procedures in laboratory settings.
VU 0361737 is primarily utilized in scientific research focused on neurological disorders. Its applications include:
Metabotropic glutamate receptors (mGluRs) belong to Class C G-protein-coupled receptors (GPCRs), distinguished by their large extracellular Venus flytrap domain (VFD) that binds glutamate and cysteine-rich domains (CRDs) essential for signal transduction [2] [9]. Unlike ionotropic glutamate receptors, mGluRs modulate synaptic transmission indirectly via intracellular signaling cascades, influencing neuronal excitability and synaptic plasticity [6]. These receptors function as obligate dimers, requiring dimerization for activation, with conformational changes in the VFD propagating through the transmembrane domain (TMD) to regulate G-protein coupling [2] [10].
Allosteric modulation offers advantages over orthosteric targeting by enabling subtype-selective receptor modulation while preserving endogenous glutamate signaling dynamics. Positive allosteric modulators (PAMs) bind within the receptor's TMD, stabilizing active conformations and enhancing glutamate efficacy without directly activating the receptor [2] [7]. This approach mitigates risks of receptor overactivation and reduces off-target effects [4].
Table 1: Classification of Metabotropic Glutamate Receptors
Group | Receptors | G-Protein Coupling | Primary Signaling Pathways | Synaptic Localization |
---|---|---|---|---|
Group I | mGluR1, mGluR5 | Gq/11 | ↑ Phospholipase C, ↑ IP3/DAG, ↑ Ca²⁺ | Postsynaptic |
Group II | mGluR2, mGluR3 | Gi/o | ↓ Adenylyl cyclase, ↓ cAMP | Presynaptic/Postsynaptic |
Group III | mGluR4, mGluR6/7/8 | Gi/o | ↓ Adenylyl cyclase, ↓ cAMP | Predominantly presynaptic |
The eight mGluR subtypes are phylogenetically and functionally categorized into three groups:
mGluR4 is predominantly localized to presynaptic terminals in corticostriatal, thalamocortical, and cerebellar pathways. Immunoelectron microscopy studies reveal that ~73% of striatal vGluT1-positive (corticostriatal) terminals express mGluR4, where it inhibits glutamate release [3]. Notably, these terminals preferentially synapse onto striatal indirect pathway neurons (D1 receptor-negative), which are hyperactive in Parkinson's disease (PD) [3] [7].
In PD, dopamine depletion disrupts basal ganglia circuitry, causing excessive glutamatergic drive from the subthalamic nucleus (STN) to output nuclei. This exacerbates motor inhibition and underlies bradykinesia/rigidity [7] [10]. mGluR4 activation counters this by:
Beyond PD, mGluR4 is implicated in:
Orthosteric agonists for mGluR4 (e.g., L-AP4) lack subtype selectivity and exhibit poor CNS penetration. PAMs overcome these limitations by:
VU 0361737 (N-(4-Chloro-3-methoxyphenyl)-2-pyridinecarboxamide) exemplifies this approach. As a selective mGluR4 PAM, it demonstrates:
Table 2: Pharmacological Profile of VU 0361737
Property | Value | Experimental Context |
---|---|---|
Molecular Weight | 262.69 g/mol | C₁₃H₁₁ClN₂O₂ |
Human mGluR4 EC₅₀ | 240 nM | In vitro cAMP assay |
Rat mGluR4 EC₅₀ | 110 nM | In vitro cAMP assay |
Brain-to-Plasma Ratio (Rat) | 4.1 | 10 mg/kg intraperitoneal dose |
Solubility | 53 mg/mL (DMSO) | Kinetic solubility assay |
Preclinically, VU 0361737 reverses motor deficits in rodent PD models by normalizing striatal hyperglutamatergia without inducing dyskinesias—a limitation of dopamine-targeting therapies [7] [10]. Its mechanism also suggests disease-modifying potential by reducing excitotoxic damage to dopaminergic neurons [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7